molecular formula C10H10Cl2 B12702857 1-Chloro-4-(1-chloro-1-butenyl)benzene CAS No. 83783-47-5

1-Chloro-4-(1-chloro-1-butenyl)benzene

Cat. No.: B12702857
CAS No.: 83783-47-5
M. Wt: 201.09 g/mol
InChI Key: QFVHBWDSEZDIAV-KMKOMSMNSA-N
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Description

1-Chloro-4-(1-chloro-1-butenyl)benzene is an organic compound with the molecular formula C10H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-1-butenyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-chloro-1-butenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(1-butenyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-chloro-1-butenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-4-(1-chloro-1-butenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-chloro-4-(1-chloro-1-butenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine atoms can act as electrophiles, reacting with nucleophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of the target molecules’ structure and function .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-(1-chloro-1-butenyl)benzene is unique due to the presence of both a chlorine atom and a 1-chloro-1-butenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

83783-47-5

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

1-chloro-4-[(Z)-1-chlorobut-1-enyl]benzene

InChI

InChI=1S/C10H10Cl2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3-

InChI Key

QFVHBWDSEZDIAV-KMKOMSMNSA-N

Isomeric SMILES

CC/C=C(/C1=CC=C(C=C1)Cl)\Cl

Canonical SMILES

CCC=C(C1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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